tert-butyl 2-bromopentanoate
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Overview
Description
tert-Butyl 2-bromopentanoate: is an organic compound with the molecular formula C9H17BrO2. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound features a tert-butyl ester group attached to a 2-bromopentanoate moiety, making it a valuable building block in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-bromopentanoate can be synthesized through the esterification of 2-bromopentanoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes using microreactor systems. These systems offer enhanced efficiency, better control over reaction conditions, and improved safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromopentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Major Products Formed:
Nucleophilic Substitution: Products include tert-butyl 2-hydroxypentanoate, tert-butyl 2-aminopentanoate, and tert-butyl 2-thiopentanoate.
Reduction: The major product is tert-butyl 2-pentanol.
Oxidation: The major product is 2-bromopentanoic acid.
Scientific Research Applications
Chemistry: tert-Butyl 2-bromopentanoate is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also employed in the development of new drug candidates due to its ability to modify biological molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-bromopentanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds .
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, modifying their structure and function. This interaction can affect various biochemical pathways, making it a useful tool in biochemical research .
Comparison with Similar Compounds
tert-Butyl 5-bromopentanoate: Similar in structure but with the bromine atom located at the 5-position instead of the 2-position.
tert-Butyl 2-bromopropanoate: A shorter chain analog with similar reactivity but different physical properties.
tert-Butyl bromide: A simpler compound with a single bromine atom attached to a tert-butyl group.
Uniqueness: tert-Butyl 2-bromopentanoate is unique due to its specific structure, which combines the reactivity of a bromine atom with the stability and steric hindrance provided by the tert-butyl ester group. This combination makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions .
Properties
CAS No. |
55424-42-5 |
---|---|
Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
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